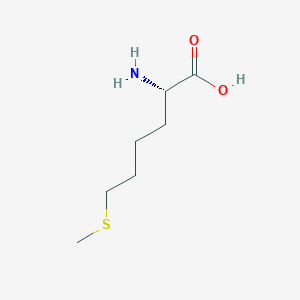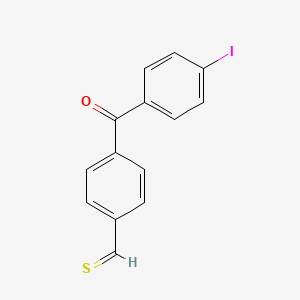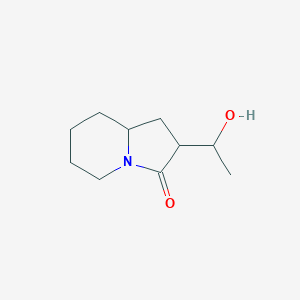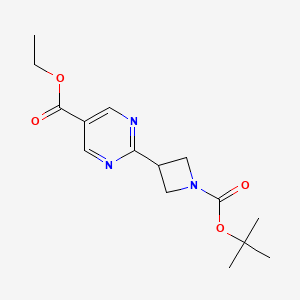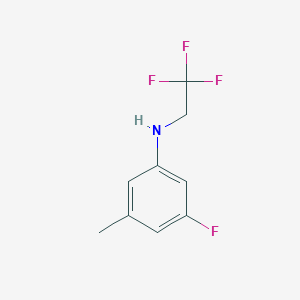
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a methoxy group, and a hexyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of the hexyloxyethyl and methoxy groups. One common method involves the bromination of 2-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo derivative is then subjected to a Friedel-Crafts alkylation reaction with 1-bromohexane in the presence of aluminum chloride to introduce the hexyloxyethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methoxy and hexyloxyethyl groups can be oxidized under strong oxidizing conditions.
Reduction Reactions: The aromatic ring can be reduced to form cyclohexane derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of 1-hydroxy-3-(1-(hexyloxy)ethyl)-2-methoxybenzene, 1-cyano-3-(1-(hexyloxy)ethyl)-2-methoxybenzene, or 1-amino-3-(1-(hexyloxy)ethyl)-2-methoxybenzene.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy and hexyloxyethyl groups can participate in various interactions, influencing the compound’s reactivity and stability. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(1-(ethoxy)ethyl)-2-methoxybenzene
- 1-Bromo-3-(1-(butoxy)ethyl)-2-methoxybenzene
- 1-Bromo-3-(1-(pentoxy)ethyl)-2-methoxybenzene
Uniqueness
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene is unique due to the presence of the hexyloxyethyl group, which imparts specific physical and chemical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it distinct from its shorter or longer alkyl chain analogs.
Properties
IUPAC Name |
1-bromo-3-(1-hexoxyethyl)-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO2/c1-4-5-6-7-11-18-12(2)13-9-8-10-14(16)15(13)17-3/h8-10,12H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVDKTNFGWLPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=C(C(=CC=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)


![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
